molecular formula C17H27NO2 B13036141 (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoicacid

(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoicacid

Cat. No.: B13036141
M. Wt: 277.4 g/mol
InChI Key: SCEBUEUSRRFNDW-AWEZNQCLSA-N
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Description

(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid is an organic compound belonging to the class of amino acids It features a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions, and an amino group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-di-tert-butylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Known for its antioxidant properties.

    2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid: Similar structure but without the stereochemistry.

Uniqueness

(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of tert-butyl groups also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-ditert-butylphenyl)propanoic acid

InChI

InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(9-14(18)15(19)20)8-13(10-12)17(4,5)6/h7-8,10,14H,9,18H2,1-6H3,(H,19,20)/t14-/m0/s1

InChI Key

SCEBUEUSRRFNDW-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC(C(=O)O)N)C(C)(C)C

Origin of Product

United States

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